Oseltamivir-d5 Phosphate

Description

Significance of Stable Isotope Labeled Analogs in Advanced Pharmaceutical Sciences Research

Stable isotope labeled (SIL) analogs are compounds where one or more atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com This subtle modification, which increases the mass of the molecule, makes SIL compounds ideal as internal standards in highly sensitive analytical techniques like mass spectrometry. acanthusresearch.comiris-biotech.de

The key advantages of using SIL analogs in pharmaceutical research include:

Enhanced Accuracy in Bioanalysis : When used as internal standards in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL analogs significantly improve the accuracy and reproducibility of quantifying drugs and their metabolites in biological samples such as plasma or blood. nih.govacanthusresearch.com

Insights into Drug Metabolism : Isotopic labeling provides a powerful tool to trace the metabolic fate of a drug within a biological system. iris-biotech.demusechem.com By tracking the labeled compound, researchers can gain detailed information about its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.demusechem.com

Mechanistic Studies : The kinetic isotope effect, where the bond involving a heavier isotope like deuterium is stronger and breaks more slowly, is a valuable tool for elucidating the mechanisms of chemical and enzymatic reactions. wikipedia.orgresearchgate.net

Overview of Oseltamivir-d5 Phosphate (B84403) as a Deuterated Analogue for Specialized Research Purposes

Oseltamivir-d5 Phosphate is specifically designed for research applications where precise quantification of oseltamivir (B103847) is required. glpbio.compharmaffiliates.com It is commonly used as an internal standard in the development and validation of analytical methods to measure the concentration of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma. nih.gov The presence of five deuterium atoms gives this compound a distinct mass from the unlabeled drug, allowing for clear differentiation in mass spectrometric analysis. pharmaffiliates.com This ensures that the measurements are not skewed by matrix effects from the biological sample, leading to highly reliable data in pharmacokinetic and bioequivalence studies. nih.govacanthusresearch.com

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₆D₅N₂O₈P |

| Molecular Weight | 415.43 |

| Isotopic Label | Deuterium (D, ²H) |

| Primary Application | Internal Standard in Mass Spectrometry |

Source: Pharmaffiliates pharmaffiliates.com

Evolution of Academic Research Perspectives on Deuterated Compounds in Drug Discovery and Preclinical Development

The use of deuterated compounds in pharmaceutical research has evolved significantly since the initial studies in the 1960s. musechem.comnih.gov Initially, deuterium labeling was primarily used for mechanistic studies and as tracers in metabolic research. researchgate.netassumption.edu However, the understanding of the kinetic isotope effect has led to a paradigm shift, with researchers now exploring the potential of deuteration to create new chemical entities with improved therapeutic profiles. juniperpublishers.com

The core idea is that by selectively replacing hydrogen with deuterium at sites of metabolic attack, it is possible to slow down the drug's breakdown. juniperpublishers.comclearsynthdiscovery.com This can lead to several potential benefits:

Improved Pharmacokinetics : Slower metabolism can result in a longer drug half-life, increased exposure (AUC), and reduced clearance. clearsynthdiscovery.com

Enhanced Safety and Tolerability : Deuteration can reduce the formation of toxic metabolites, potentially leading to a better safety profile. researchgate.netjuniperpublishers.com

Increased Efficacy : By maintaining therapeutic concentrations for longer, the efficacy of a drug could be improved. juniperpublishers.com

This strategy, sometimes referred to as a "deuterium switch," has gained considerable traction. nih.gov The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a major milestone, validating the potential of this approach. musechem.comclearsynthdiscovery.com Subsequently, other deuterated drugs have been approved, and numerous others are in various stages of clinical development, signaling a growing acceptance and interest in deuterium-modified drugs within the pharmaceutical industry and academic research. musechem.comclearsynthdiscovery.comtandfonline.com This evolution highlights a move from using deuterium as a simple research tool to a strategic element in the design of new and improved medicines. nih.govtandfonline.com

Table 2: Evolution of Deuterated Compounds in Research

| Era | Primary Focus | Key Applications |

| 1960s-1990s | Mechanistic Understanding | Elucidating reaction mechanisms, Tracing metabolic pathways musechem.comassumption.edu |

| 2000s-Present | Therapeutic Enhancement | Improving pharmacokinetic profiles, Reducing toxic metabolite formation, Developing new chemical entities researchgate.netnih.govjuniperpublishers.com |

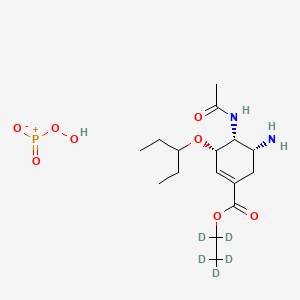

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H31N2O8P |

|---|---|

Molecular Weight |

415.43 g/mol |

IUPAC Name |

hydroperoxy-oxido-oxophosphanium;molecular hydrogen;1,1,2,2,2-pentadeuterioethyl (3S,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i3D3,7D2;; |

InChI Key |

POPJIXMLXGJJOV-CSOJZAOSSA-N |

Isomeric SMILES |

[HH].[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@H]([C@@H]([C@@H](C1)N)NC(=O)C)OC(CC)CC.OO[P+](=O)[O-] |

Canonical SMILES |

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Oseltamivir D5 Phosphate

Novel Synthetic Routes and Process Chemistry Research

The development of efficient and stereocontrolled synthetic routes is paramount for the production of complex molecules like Oseltamivir-d5 Phosphate (B84403). Research in this area focuses on creating novel pathways that are not only high-yielding but also allow for the precise introduction of deuterium (B1214612) atoms.

Stereoselective Synthesis Approaches for Deuterated Oseltamivir (B103847) Phosphate

The synthesis of Oseltamivir and its deuterated analogs is a significant challenge due to the presence of multiple stereocenters. Early synthetic strategies often relied on starting materials from the chiral pool, such as (-)-shikimic acid or (-)-quinic acid. mdpi.com These approaches leverage the inherent chirality of the starting material to control the stereochemistry of the final product.

Modern approaches have explored various stereoselective reactions to construct the core cyclohexene (B86901) ring and introduce the required functional groups with high fidelity. Asymmetric catalysis has emerged as a powerful tool. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions have been developed to create key chiral intermediates. researchgate.net Another notable method involves an iron-catalyzed stereoselective olefin diazidation to install the crucial trans-diamino moiety, a reaction that has proven effective for highly functionalized substrates. nih.gov The stereochemical outcome of these reactions is often directed by chiral ligands or catalysts, allowing for the enantioselective synthesis of the desired product. nih.govrsc.org

Application of Modern Organic Reactions in Deuterated Compound Synthesis

The synthesis of Oseltamivir-d5 Phosphate benefits from the application of a wide array of modern organic reactions. These reactions enable the efficient construction of the carbon skeleton and the introduction of functional groups, including the deuterated ethyl group.

Mannich Methylenation and Ring-Closing Metathesis (RCM): A combination of Mannich methylenation and ring-closing metathesis (RCM) has been successfully employed to overcome challenges with regioselectivity during the cyclohexene ring closure. thieme-connect.combg.ac.rs RCM, in particular, has become a key strategy in many syntheses of Oseltamivir and its analogs for forming the six-membered ring. thieme-connect.comresearchgate.netrsc.org

Other Notable Reactions: Other significant reactions include the Diels-Alder reaction to construct the cyclohexene framework, the Curtius rearrangement for the installation of the amino group, and the Horner-Wadsworth-Emmons reaction for ring formation. mdpi.comnih.govchemicalbook.comorganic-chemistry.org

| Reaction | Purpose in Oseltamivir Synthesis | Key Features |

| Ritter Reaction | Introduction of the acetamido group. google.com | Reduces the number of synthetic steps. |

| Mannich Methylenation | Intermediate step for ring formation. thieme-connect.combg.ac.rs | Provides desired regioisomer in high yield when followed by RCM. thieme-connect.com |

| Ring-Closing Metathesis (RCM) | Formation of the cyclohexene ring. thieme-connect.comresearchgate.netrsc.org | A common and effective strategy for ring closure. thieme-connect.comresearchgate.net |

| Diels-Alder Reaction | Construction of the cyclohexene skeleton. nih.govorganic-chemistry.org | Establishes the initial ring structure. organic-chemistry.org |

| Curtius Rearrangement | Installation of the amino group. nih.govchemicalbook.comorganic-chemistry.org | Converts an acyl azide (B81097) to an isocyanate, which is then converted to the amine. nih.gov |

| Horner-Wadsworth-Emmons | Formation of the cyclohexene ring. mdpi.com | An alternative method for ring construction. mdpi.com |

Continuous Flow Chemistry Techniques in Deuterated Oseltamivir Phosphate Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability. nih.gov This is particularly relevant for reactions involving hazardous intermediates, such as azides, which are common in many Oseltamivir syntheses. nih.govthieme-connect.com

Isotopic Enrichment and Purity Assessment for Research-Grade Material Development

For this compound to be a reliable internal standard in analytical studies, high isotopic enrichment and chemical purity are essential. Deuterium labeling involves the incorporation of five deuterium atoms, typically on the ethyl group of the 3-pentyloxy side chain. lgcstandards.comglpbio.com

The isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms. This is crucial to avoid interference from unlabeled or partially labeled analogs during mass spectrometric analysis. Similarly, high chemical purity, often greater than 95%, is required to ensure that the standard is free from other impurities that could affect the accuracy of analytical measurements. lgcstandards.com

The assessment of both isotopic enrichment and chemical purity is typically performed using a combination of analytical techniques, including:

Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of isotopic labeling.

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound. lgcstandards.com

Optimization of Synthetic Conditions for Enhanced Yield and Regioselectivity of this compound

Optimizing synthetic conditions is a critical step in developing a practical and efficient synthesis of this compound. This involves a systematic investigation of various reaction parameters to maximize the yield of the desired product and control the regioselectivity of key transformations.

Key areas of optimization include:

Catalyst and Ligand Selection: In asymmetric reactions, the choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity and diastereoselectivity. researchgate.net

Solvent and Temperature Effects: The solvent and reaction temperature can significantly influence reaction rates, yields, and selectivity. For instance, in the Ritter reaction for acetamide (B32628) formation, specific solvent ratios and temperatures are critical for success.

Reagent Stoichiometry: The precise control of the amounts of reagents is essential to drive the reaction to completion and minimize the formation of byproducts.

Reaction Time: Optimizing the reaction time ensures that the reaction proceeds to completion without significant degradation of the product.

Comprehensive Bioanalytical Methodologies for Oseltamivir D5 Phosphate in Research Environments

Development of Quantitative Analytical Assays Utilizing Oseltamivir-d5 Phosphate (B84403) as an Internal Standard

The development of robust and reliable quantitative assays is a cornerstone of bioanalytical research. Oseltamivir-d5 phosphate is integral to these assays, ensuring the accuracy of measurements by compensating for variability in sample preparation and instrument response.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodological Advancements

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of oseltamivir (B103847), owing to its high sensitivity, selectivity, and speed. nih.govresearchgate.net The use of this compound as an internal standard is a key feature of these advanced methodologies. In a typical LC-MS/MS workflow, this compound is spiked into biological samples (e.g., plasma, urine) at a known concentration prior to sample processing. nih.gov This allows for the correction of any analyte loss during extraction and accounts for matrix effects that can suppress or enhance the ionization of the target analyte.

Recent advancements in LC-MS/MS methods have focused on reducing analysis time and improving throughput. For instance, rapid chromatographic separations with run times as short as 2.0 minutes have been developed, facilitating the analysis of a large number of samples in a shorter timeframe. nih.gov These methods have been successfully applied to support bioequivalence studies of oseltamivir phosphate capsules. nih.gov The linearity of these assays is typically established over a wide concentration range, for example, from 0.5 to 200 ng/mL for oseltamivir, ensuring accurate quantification across a spectrum of clinically relevant concentrations. nih.gov

Optimization of Chromatographic Parameters for Deuterated Analogs (e.g., Column Chemistry, Mobile Phase Selection, Gradient Elution)

The chromatographic separation of oseltamivir and this compound from endogenous components in biological matrices is a critical step in the bioanalytical process. Optimization of chromatographic parameters is essential to achieve sharp, symmetrical peaks and adequate resolution.

Column Chemistry: Reversed-phase C18 columns are frequently employed for the separation of oseltamivir and its deuterated analog. nih.govresearchgate.net These columns, with dimensions such as 100 mm × 4.6 mm and a particle size of 5 µm, provide excellent retention and separation characteristics for these moderately polar compounds. nih.gov Other stationary phases, such as Zorbax SB-C18 (50x4.6mm, 3.5μm), have also been successfully utilized. researchgate.net

Mobile Phase Selection: The composition of the mobile phase significantly influences the retention and elution of the analytes. A common mobile phase consists of a mixture of an aqueous component and an organic solvent. For instance, a mobile phase of 10 mM ammonium formate and acetonitrile in a 30:70 (v/v) ratio has been used for isocratic elution. nih.gov Another approach involves a mixture of methanol and 0.1% formic acid (60:40, v/v). researchgate.net The choice of buffer and its pH are critical for maintaining the desired ionization state of the analytes, which is crucial for both chromatographic retention and mass spectrometric detection.

Gradient Elution: While isocratic elution is suitable for rapid analyses, gradient elution can be employed to improve the separation of multiple components and reduce analysis time. researchgate.netrjpbcs.com A stepwise gradient using 0.1% formic acid and methanol has been described for the simultaneous quantification of oseltamivir and its metabolite. nih.gov

The following table summarizes typical chromatographic parameters used in the analysis of oseltamivir with this compound as an internal standard.

| Parameter | Typical Conditions |

| Column | Symmetry C18 (100 mm×4.6 mm, 5 μm) nih.gov |

| Zorbax SB-C18 (50x4.6mm, 3.5μm) researchgate.net | |

| Mobile Phase A | 10 mM ammonium formate nih.gov |

| 0.1% formic acid researchgate.net | |

| Mobile Phase B | Acetonitrile nih.gov |

| Methanol researchgate.net | |

| Flow Rate | 0.7 mL/min researchgate.net |

| Run Time | 2.0 min nih.gov |

Mass Spectrometric Detection Principles and Fragmentation Pattern Analysis of this compound

Mass spectrometric detection, particularly with a triple quadrupole mass spectrometer operating in the positive ionization mode, provides the high selectivity and sensitivity required for bioanalysis. nih.govresearchgate.net Quantification is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

For oseltamivir, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 313.1. nih.gov Upon collision-induced dissociation, this precursor ion fragments to produce a characteristic product ion, for example, at m/z 166.2. nih.gov this compound, being a deuterated analog, will have a higher mass. The [M+H]⁺ ion for oseltamivir-d5 is observed at m/z 318.1. nih.gov The fragmentation of this compound is expected to follow a similar pathway to the unlabeled compound, resulting in a product ion with a corresponding mass shift. For instance, a common product ion for oseltamivir-d5 is observed at m/z 171.2. researchgate.net

The fragmentation of oseltamivir involves losses of neutral molecules such as ammonia, pentene, and 3-pentanol. nih.gov The analysis of these fragmentation patterns is crucial for confirming the identity of the analyte and for developing highly selective MRM transitions.

The table below shows the typical MRM transitions for oseltamivir and its deuterated internal standard, Oseltamivir-d5.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Oseltamivir | 313.1 nih.gov | 166.2 nih.gov |

| Oseltamivir-d5 | 318.1 nih.gov | 171.2 researchgate.net |

Advanced Sample Preparation Techniques for Deuterated Analogs in Complex Biological Matrices for Research

The effective extraction of this compound and the target analyte from complex biological matrices like plasma and urine is critical for minimizing matrix effects and ensuring the reliability of the analytical method.

Solid-Phase Extraction (SPE) Optimization for this compound

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological samples. nih.govresearchgate.net The optimization of SPE protocols for oseltamivir and its deuterated internal standard involves the selection of an appropriate sorbent, conditioning and equilibration steps, sample loading, washing to remove interferences, and elution of the analytes.

For the extraction of oseltamivir and this compound from human plasma, SPE cartridges such as Orochem DVB-LP have been utilized. nih.gov The extraction is often performed under acidic conditions to facilitate the removal of plasma proteins and other interfering substances. nih.gov The choice of the eluting solvent is critical for achieving high and reproducible recovery. A solution of dichlorvos in acetonitrile and water has been shown to provide quantitative recovery for both the analyte and the internal standard without the need for drying and reconstitution steps. nih.gov The mean extraction recovery for oseltamivir using such optimized SPE methods can be as high as 94.4%. nih.gov

Protein Precipitation and Liquid-Liquid Extraction Methodologies in Research Sample Processing

Protein Precipitation (PPT): This is a simpler and faster sample preparation technique compared to SPE. nih.gov It involves the addition of an organic solvent, such as acetonitrile, or an acid, like trichloroacetic acid, to the biological sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis. While being a rapid method, PPT may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects. For instance, a method using protein precipitation with 8% (v/v) trichloroacetic acid in water has been developed for the analysis of oseltamivir in plasma. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common technique for sample cleanup and analyte enrichment. nih.govnih.gov It is based on the differential partitioning of the analyte and impurities between two immiscible liquid phases. For oseltamivir, which has a relatively high log P, LLE with an organic solvent like ethyl acetate can be an effective extraction method. nih.govnih.gov The efficiency of LLE can be influenced by the pH of the aqueous phase, which affects the ionization state of the analyte. LLE can provide clean extracts and high recovery, often exceeding 89%. nih.gov

The choice between SPE, PPT, and LLE depends on the specific requirements of the assay, including the desired level of cleanliness, sample throughput, and the complexity of the biological matrix.

Rigorous Method Validation and Performance Characterization for Research Applications

The validation of bioanalytical methods is a critical process that establishes the performance characteristics of an analytical procedure. When this compound is used as an internal standard, the validation process ensures that its properties are suitable for the accurate and precise measurement of the non-deuterated analyte.

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the context of this compound, this means ensuring that no endogenous or exogenous components in the research matrix (e.g., plasma, urine) interfere with its detection.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique that offers high specificity. researchgate.netnih.gov The specificity is achieved through a combination of chromatographic separation and mass filtering. The deuterated standard, this compound, is chemically identical to the analyte but has a different mass due to the five deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to detect the analyte and the internal standard independently, thereby preventing cross-talk between the two signals. simbecorion.com

Research studies have demonstrated the specificity of such methods by analyzing blank matrix samples from multiple sources to confirm the absence of interfering peaks at the retention times corresponding to Oseltamivir and its deuterated internal standard. nih.govcdc.gov For instance, in one HPLC method, injections of various other drugs, including aspirin, ampicillin, and ciprofloxacin, showed no interfering chromatographic peaks, confirming the method's selectivity. nih.govcdc.gov

The sensitivity of a bioanalytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

While the LOD and LOQ are formally determined for the analyte (Oseltamivir Phosphate or its carboxylate metabolite), these limits are achievable because of the stable and consistent performance of the deuterated internal standard. The use of this compound ensures reliable quantification even at very low concentrations. Various studies have established the sensitivity of methods used for Oseltamivir analysis.

| Method | Analyte | LOD | LOQ | Source |

| HPLC-UV | Oseltamivir Phosphate | 2.2 ng | Not Specified | nih.govcdc.gov |

| HPLC | Oseltamivir Phosphate | 0.0162 µg/mL | 0.0491 µg/mL | researchgate.net |

| LC-MS | OSPRC-A (Impurity) | 0.00015% (S/N ratio: 4.79) | 0.0005% (S/N ratio: 13.46) | researchgate.netorientjchem.org |

| HPLC-MS/MS | Oseltamivir | Not Specified | 0.5 ng/mL | nih.gov |

| HPLC-MS/MS | Oseltamivir Carboxylate | Not Specified | 1.0 ng/mL | nih.gov |

This table presents the sensitivity metrics for the non-deuterated analyte, which are achieved in methods that typically employ a deuterated internal standard like this compound for reliable quantification.

Precision refers to the closeness of repeated measurements, often expressed as the relative standard deviation (%RSD), while accuracy is the closeness of a measured value to the true value, expressed as a percentage of the nominal concentration. The consistent behavior of this compound as an internal standard is fundamental to achieving high precision and accuracy in the quantification of Oseltamivir.

Validation studies report intra-day and inter-day precision and accuracy to demonstrate the method's reproducibility over time. For a method to be considered reliable, the precision (%RSD) should typically be within ±15%, and the accuracy should be within 85-115% of the nominal value.

| Study Focus | Precision (%RSD) | Accuracy (% Recovery / Bias) | Concentration Range | Source |

| Oseltamivir Phosphate (HPLC) | Within ±11% (Intra-day & Inter-day) | Within ±11% (Intra-day & Inter-day) | 0.6 - 4.5 mg/mL | nih.gov |

| Oseltamivir (HPLC-MS/MS) | 1.5 - 8.9% (Intra-day) | 94.4 - 101.0% | 0.5 - 100 ng/mL | nih.gov |

| Oseltamivir (HPLC-MS/MS) | 5.5 - 11.5% (Inter-day) | 94.6 - 104.0% | 0.5 - 100 ng/mL | nih.gov |

| Oseltamivir Carboxylate (HPLC-MS/MS) | 3.2 - 12.7% (Intra-day) | 92.8 - 108.8% | 1.0 - 1000 ng/mL | nih.gov |

| Oseltamivir Carboxylate (HPLC-MS/MS) | 4.7 - 11.5% (Inter-day) | 99.9 - 103.9% | 1.0 - 1000 ng/mL | nih.gov |

| Oseltamivir Phosphate (UV-Spectrophotometry) | < 2% | 99.01 - 100.1% | 10 - 50 µg/mL | researchgate.net |

This table showcases the precision and accuracy of analytical methods for Oseltamivir and its carboxylate, where the reliability of these results is heavily dependent on the performance of the deuterated internal standard.

Matrix effects are a significant challenge in LC-MS based bioanalysis, occurring when co-eluting components from the sample matrix affect the ionization efficiency of the analyte. researchgate.netnih.govlongdom.org This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. nih.gov Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. simbecorion.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to accurate and precise results. researchgate.net

Research in this area focuses on evaluating the extent of matrix effects by comparing the response of the analyte in the presence and absence of the biological matrix. researchgate.net The goal is to ensure that the "matrix effect factor" is consistent across different samples, a condition that is well-supported by the use of a co-eluting SIL-IS like this compound.

For an internal standard to be effective, it must be stable throughout the entire analytical process, including sample collection, storage, and preparation. Stability studies are conducted to evaluate the integrity of the analyte and internal standard under various conditions.

Studies on Oseltamivir Phosphate have shown:

Stock Solution Stability : Oseltamivir phosphate is generally stable in organic solvents like DMSO when stored at -20°C, with a stability of at least 4 years. caymanchem.com Aqueous solutions are less stable and are not recommended for storage for more than one day. caymanchem.com

Freeze-Thaw Stability : The stability of Oseltamivir and its active metabolite has been confirmed through multiple freeze-thaw cycles in plasma.

Long-Term Storage : Extemporaneously prepared oral solutions of Oseltamivir are stable for 84 days when refrigerated. nih.gov At room temperature (25°C), the stability is reduced. nih.gov

Forced Degradation : Oseltamivir Phosphate shows degradation under acidic, alkaline, and oxidative stress conditions, while being relatively stable under photolytic conditions. researchgate.netnmims.edu

These findings suggest that this compound stock solutions and samples should be handled under similar controlled conditions, primarily involving refrigeration or freezing, to ensure their integrity prior to analysis.

Emerging Bioanalytical Challenges and Solutions in Deuterated Compound Analysis for Research

The use of deuterated compounds as internal standards is a gold-standard practice, but it is not without its challenges. Researchers must be aware of potential pitfalls to ensure the highest quality of data.

One primary challenge is the potential for isotopic impurities in the synthesized deuterated standard. The presence of non-deuterated analyte in the internal standard stock solution can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification. Therefore, the isotopic purity of this compound must be high (typically >98%) to minimize this risk. musechem.com

Another consideration is the Deuterium Kinetic Isotope Effect (DKIE), where C-D bonds are stronger and break more slowly than C-H bonds. musechem.com While this effect is leveraged in designing drugs with altered metabolic profiles, it can be a concern in bioanalysis if the deuterated standard behaves differently from the analyte during sample extraction or chromatographic separation. However, for this compound, where the deuterium labels are typically on metabolically stable positions, significant chromatographic shifts or differential extraction recovery are not commonly observed.

Finally, the potential for back-exchange of deuterium for hydrogen can be a concern, especially for labels on heteroatoms (like -OH or -NH). This is generally avoided by placing deuterium atoms on stable carbon positions within the molecule, a standard practice in the synthesis of high-quality internal standards like this compound.

Solutions to these challenges involve rigorous quality control of the synthesized deuterated standard, careful validation of the bioanalytical method to check for isotopic effects, and strategic placement of deuterium labels to ensure the stability of the isotope-labeled internal standard throughout the analytical procedure. musechem.com

Pharmacokinetic and Metabolic Research Investigations of Oseltamivir D5 Phosphate in Preclinical Models

Application in Physiologically-Based Pharmacokinetic (PBPK) Modeling Development in Animal Systems

Physiologically-based pharmacokinetic (PBPK) modeling is a computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models integrate physicochemical properties of the drug with physiological and anatomical data of the species being studied. nih.gov Oseltamivir-d5 Phosphate (B84403), as a stable isotope-labeled analog of Oseltamivir (B103847) Phosphate, plays a critical role not as a modulator of pharmacokinetics but as an indispensable analytical tool for generating the high-quality data required to build and validate these complex models.

The development of robust PBPK models for Oseltamivir Phosphate and its active metabolite, Oseltamivir Carboxylate, in preclinical species like rats and ferrets is fundamental for understanding its pharmacokinetic profile. nih.govresearchgate.net These models are typically structured as multi-compartment systems representing key organs and tissues such as the liver, kidneys, lungs, brain, and muscle, connected by blood flow rates. nih.govresearchgate.net

The process of parameterization involves defining values for physiological parameters (e.g., tissue volumes, blood flow) and drug-specific parameters (e.g., tissue-to-plasma partition coefficients, metabolic clearance rates). nih.goviapchem.org Accurate determination of these drug-specific parameters relies on precise measurements of the concentration of the parent drug and its metabolites in plasma and various tissues over time following administration.

This is where deuterated compounds like Oseltamivir-d5 Phosphate become essential. In the bioanalytical methods used to generate these concentration-time profiles, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled analogs serve as the ideal internal standards. nih.gov By adding a known quantity of this compound to biological samples, researchers can accurately quantify the non-labeled drug, correcting for variations in sample preparation and instrument response. This ensures the generation of highly accurate and precise pharmacokinetic data, which is crucial for the reliable parameterization of the PBPK model.

Model validation is then performed by comparing the model's predictions against experimentally obtained data that was not used in the model's development. nih.govresearchgate.net The close agreement between the simulated concentration-time curves and the observed data, made reliable through the use of deuterated internal standards, confirms the predictive power of the PBPK model. iapchem.org

| Parameter | Value/Description | Species | Reference |

|---|---|---|---|

| Model Structure | Nine first-order, flow-limited tissue compartments (e.g., lung, kidney, muscle, brain, liver) | Rat | nih.gov |

| Tissue Volumes & Blood Flows | Based on standard physiological literature values for the species | Rat | nih.gov |

| Plasma Protein Binding (OP) | ~43% | Rat | nih.gov |

| Plasma Protein Binding (OC) | ~3% | Rat | nih.gov |

| Primary Metabolism Site | Assumed to be hepatic carboxylesterases, with some extra-hepatic metabolism in plasma | Rat | nih.goviapchem.org |

Once a PBPK model is developed and validated, it serves as a powerful tool to simulate the disposition and tissue distribution of Oseltamivir Phosphate and its active metabolite, Oseltamivir Carboxylate, under various conditions. nih.goviapchem.org These simulations can predict the drug concentration in tissues that are difficult to sample in live animals, such as the brain and lungs, which are key sites of influenza virus infection. researchgate.net

For example, PBPK models developed in rats have been used to predict the internal tissue doses of both the prodrug and its active metabolite following oral administration. nih.govnih.gov The models can simulate the extent of drug penetration into different tissues by incorporating the tissue-to-plasma partition coefficients. The simulations can reveal crucial information, such as whether the concentration of the active Oseltamivir Carboxylate at the site of action (e.g., the lungs) reaches therapeutic levels. iapchem.org

These predictive simulations are invaluable in preclinical research for several reasons. They can help in extrapolating pharmacokinetic data across different doses and can be scaled from preclinical species like rats to humans by replacing the animal-specific physiological parameters with human-specific values. nih.goviapchem.org This reduces the number of animal studies required and provides a quantitative framework to evaluate the relationship between an external dose and the resulting concentrations at the target tissues. nih.gov

In Vitro and Ex Vivo Metabolic Stability and Pathway Elucidation Studies Utilizing Deuterated Analogs

Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. In vitro and ex vivo studies are employed to determine how and where a drug is metabolized. In this context, deuterated analogs like this compound are used as analytical reagents to facilitate the precise quantification of metabolic processes.

Oseltamivir Phosphate is a prodrug that requires metabolic activation to exert its antiviral effect. patsnap.comnih.gov It is rapidly and extensively hydrolyzed by esterase enzymes to its active form, Oseltamivir Carboxylate. nih.govdrugbank.com This conversion primarily occurs in the liver, mediated by carboxylesterases. patsnap.comnih.gov this compound is subject to the same metabolic pathway, being converted by esterases to Oseltamivir-d5 Carboxylate.

In vitro metabolic stability assays, often using liver microsomes or hepatocytes from preclinical species (e.g., rat, monkey) and humans, are conducted to determine the rate of this conversion. nuvisan.com In these experiments, this compound can be used as an internal standard to accurately measure the disappearance of the parent compound (Oseltamivir Phosphate) and the appearance of the active metabolite (Oseltamivir Carboxylate) over time.

Furthermore, ex vivo studies using fresh blood or plasma have demonstrated that plasma esterases also contribute to the conversion of Oseltamivir Phosphate to Oseltamivir Carboxylate. nih.govnih.govox.ac.uk Research has shown that a significant percentage of the prodrug can be converted to the active metabolite in blood samples after collection, which can complicate pharmacokinetic analysis if not properly handled. nih.govox.ac.uk Studies investigating this phenomenon have quantified the rate of this ex vivo conversion, again relying on deuterated standards for accurate measurement. nih.gov

| Time Post-Spiking (hours) | Mean Conversion (%) | Storage Condition | Reference |

|---|---|---|---|

| 4 | 15.1% | Room Temperature (25°C), no inhibitor | nih.gov |

| 4 | 1.6% | On Ice, no inhibitor | nih.gov |

| 4 | 0.4% (not significant) | With esterase inhibitor (dichlorvos) | nih.gov |

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can sometimes alter the rate of metabolic reactions. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov A primary KIE occurs when the bond to the isotope is cleaved in the rate-determining step of the reaction. nih.gov Because a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, it requires more energy to break, which can lead to a slower reaction rate. nih.gov

This strategy has been intentionally used in drug design to slow down metabolic pathways that lead to rapid drug clearance, thereby improving pharmacokinetic properties. nih.gov However, the occurrence and magnitude of a KIE are highly dependent on the specific metabolic reaction.

In the case of this compound, the primary metabolic pathway is the hydrolysis of an ester linkage to form Oseltamivir-d5 Carboxylate. nih.gov This reaction involves the cleavage of a carbon-oxygen bond in the ester group, not a carbon-hydrogen (or carbon-deuterium) bond at the sites of deuteration. Therefore, a significant primary kinetic isotope effect on the rate of this specific biotransformation is not expected. The deuteration in this compound serves to increase its mass for use as an internal standard without significantly altering its rate of activation by esterases.

Research on Drug Transport Mechanisms and Efflux in Preclinical Models with this compound

The ability of a drug to reach its target site depends not only on its metabolic stability but also on how it is transported across cellular membranes. Some drugs are actively removed from cells or specific tissues by efflux transporters. A prominent example is P-glycoprotein (P-gp), an efflux pump that is highly expressed at the blood-brain barrier and limits the entry of many substances into the central nervous system. doi.orgnih.gov

Research in preclinical models has shown that Oseltamivir Phosphate (the prodrug) is a substrate of P-gp, while its active metabolite, Oseltamivir Carboxylate, is not. doi.orgnih.govsemanticscholar.org This was demonstrated through both in vitro and in vivo studies. In vitro experiments using cell lines that overexpress human P-gp showed that the transport of oseltamivir from the basal to the apical side (representing efflux out of the cell) was significantly greater than in the reverse direction. doi.org This directional transport was eliminated in the presence of a P-gp inhibitor. doi.orgnih.gov

In vivo studies using knockout mice that lack the genes for P-gp (mdr1a/1b knockout) provided further confirmation. doi.org When Oseltamivir Phosphate was administered to these mice, its concentration in the brain was significantly higher than in wild-type mice that have functional P-gp. doi.orgnih.gov This indicates that P-gp actively removes the prodrug from the brain, limiting its distribution to the central nervous system.

As with metabolic studies, this compound is expected to interact with P-gp in the same manner as its non-deuterated counterpart due to their structural similarity. In these transport studies, this compound would be used as the internal standard for the accurate LC-MS/MS quantification of Oseltamivir Phosphate concentrations in brain tissue and cell lysates, enabling researchers to precisely determine the impact of P-gp on its distribution.

| Mouse Type | Key Transporter Status | Relative Brain Accumulation of Oseltamivir | Reference |

|---|---|---|---|

| Wild-Type | Functional P-glycoprotein (P-gp) | Baseline | doi.org |

| mdr1a/1b (-/-) | Lacks functional P-gp | Significantly increased compared to wild-type | doi.orgnih.gov |

Comparative Pharmacokinetic Analysis of Oseltamivir and this compound in Animal Studies

Detailed research findings and comparative data tables for the pharmacokinetics of this compound versus Oseltamivir Phosphate in preclinical models could not be generated due to a lack of available scientific literature on this specific topic.

Oseltamivir D5 Phosphate As a Specialized Research Tool and Reference Standard

Development and Certification of Oseltamivir-d5 Phosphate (B84403) as a Reference Standard for Research and Quality Control Applications

The development of Oseltamivir-d5 Phosphate as a certified reference material (CRM) is a meticulous process designed to produce a standard of the highest possible purity and characterization for quantitative analytical applications. The synthesis involves the selective incorporation of five deuterium (B1214612) atoms onto the ethyl ester moiety of the Oseltamivir (B103847) molecule, a process that must be carefully controlled to ensure high isotopic enrichment and prevent isotopic scrambling. This deuterated analogue is then converted to its phosphate salt form, mirroring the active pharmaceutical ingredient.

Following synthesis, the material undergoes a rigorous certification protocol. This process is not merely about achieving high chemical purity but also about thoroughly documenting the material's identity and properties. A panel of orthogonal analytical techniques is employed to establish its fitness for purpose as a reference standard. These methods include:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the molecule, verifying the successful incorporation of the five deuterium atoms and determining the isotopic purity. Isotopic purity, often exceeding 98-99%, is a critical parameter for a stable-isotope-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are utilized to confirm the structural integrity of the molecule. The absence of signals corresponding to the protons at the deuterated positions in the ¹H NMR spectrum provides definitive proof of the location of the deuterium labels.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is employed to determine the chemical purity of the compound. This analysis quantifies any non-labeled Oseltamivir or other synthesis-related impurities, ensuring the standard is free from contaminants that could interfere with its intended use.

The culmination of this characterization is the issuance of a Certificate of Analysis, which documents these findings and provides the certified concentration or purity value. This certification establishes its traceability and qualifies it for use in regulated environments for quality control (QC) testing of pharmaceutical products and in advanced research requiring precise quantification.

Table 1: Example Characterization Data for a Certified this compound Reference Standard

| Parameter | Analytical Method | Typical Specification/Result |

|---|---|---|

| Chemical Identity | ¹H NMR, ¹³C NMR, HRMS | Structure confirmed, consistent with this compound |

| Molecular Weight (Free Base) | High-Resolution Mass Spectrometry (HRMS) | 317.43 g/mol |

| Chemical Purity | HPLC-UV (215 nm) | ≥99.5% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation |

| Residual Solvents | GC-HS (Gas Chromatography-Headspace) | Complies with ICH Q3C limits |

Role in Impurity Profiling and Related Substance Determination Research for Oseltamivir and its Metabolites

In pharmaceutical analysis, the accurate quantification of impurities and related substances is critical for ensuring the safety and efficacy of a drug product. This compound serves as an indispensable tool in this domain, primarily functioning as a stable-isotope-labeled internal standard (SIL-IS) for mass spectrometry-based bioanalytical assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The utility of a SIL-IS stems from its unique properties. This compound is chemically and chromatographically almost identical to non-labeled Oseltamivir and its structurally similar impurities. This means it behaves the same way during sample preparation (e.g., extraction from a tablet matrix) and during chromatographic separation, co-eluting with the target analytes. However, its mass is distinctly different due to the five deuterium atoms. This mass difference allows the mass spectrometer to measure the SIL-IS and the analyte simultaneously but independently.

By adding a known amount of this compound to every sample at the beginning of the analytical process, any variability or loss during sample handling, injection, or ionization in the MS source affects both the standard and the analyte proportionally. The final concentration of the impurity is calculated based on the ratio of the analyte's MS signal to the SIL-IS's signal. This ratiometric approach effectively cancels out experimental variations, leading to a dramatic improvement in the method's precision, accuracy, and robustness. This is particularly vital when measuring trace-level impurities that are close to the limit of quantification.

This methodology is also extended to the quantification of the active metabolite, Oseltamivir Carboxylate, in various matrices. The use of a reliable internal standard like this compound ensures that pharmacokinetic and drug metabolism studies yield high-quality, reliable data.

Table 2: Impact of this compound as an Internal Standard (IS) on the Quantification of a Process Impurity in an Oseltamivir Drug Substance Batch

| Analytical Method | Number of Replicates (n) | Mean Measured Impurity Level (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| LC-MS/MS without Internal Standard | 6 | 0.048% | 14.2% |

| LC-MS/MS with this compound IS | 6 | 0.051% | 2.1% |

Application in Investigational Pharmaceutical Formulation Research (e.g., Advanced Delivery Systems)

Beyond standard quality control, this compound is a valuable tool in the research and development of novel pharmaceutical formulations. When investigating advanced delivery systems, such as modified-release oral tablets or nanoparticle-based carriers, researchers must precisely track the release and absorption profile of the active ingredient. Stable-isotope-labeled compounds are central to conducting "gold standard" bioavailability and bioequivalence studies.

For instance, in a crossover study designed to compare a new extended-release formulation against an existing immediate-release product, a "simultaneous administration" approach can be used. One formulation containing the non-labeled drug and the other containing the deuterated drug can be given to subjects. By using LC-MS/MS to independently measure the concentrations of both Oseltamivir and Oseltamivir-d5 in blood samples over time, researchers can directly compare the pharmacokinetic profiles of the two formulations within the same subject. This eliminates inter-subject variability and provides a highly precise comparison of drug absorption, distribution, metabolism, and excretion (ADME) characteristics, enabling a robust assessment of the new delivery system's performance.

The principles of using stable-isotope-labeled tracers are directly applicable to more complex research areas, such as the development of inhalation delivery systems. While Oseltamivir is administered orally, research into inhaled antiviral therapies can leverage the same analytical strategies using appropriately labeled compounds. For example, in the preclinical development of a dry powder inhaler (DPI) for an antiviral agent, a deuterated version of that agent can be used to investigate critical performance attributes.

Key research applications include:

Pulmonary Deposition Studies: By administering a deuterated compound via the DPI, researchers can distinguish the newly delivered lung dose from any systemic drug already present from a previous administration. This allows for precise measurement of lung deposition and subsequent absorption into the bloodstream.

Regional Absorption Analysis: In animal models, analysis of different lung tissues for the labeled vs. non-labeled compound can provide insights into where in the respiratory tract the drug is deposited and absorbed.

Formulation Bridging Studies: When a formulation is changed (e.g., altering excipients in the powder), a deuterated tracer can be used in a comparative study to prove that the new formulation delivers the drug to the lungs with the same efficiency as the old one.

The use of deuterated compounds in this context provides a level of analytical certainty that is difficult to achieve with other methods, accelerating the development and optimization of advanced inhalation therapies.

Future Research Trajectories and Methodological Innovations for Deuterated Oseltamivir Phosphate

Advancements in Micro- and Nanofluidic Systems for Bioanalytical Research of Deuterated Compounds

The analysis of deuterated compounds and their metabolites in complex biological matrices demands highly sensitive and efficient analytical techniques. Microfluidic and nanofluidic systems, often termed "lab-on-a-chip" devices, are at the forefront of this evolution, offering miniaturized platforms for rapid and cost-effective bioanalysis. numberanalytics.com These systems integrate multiple laboratory functions on a single chip, enabling precise control over fluid behavior at the nanoscale. numberanalytics.com

Future advancements are expected to enhance the capabilities of these systems for deuterated compound research. The integration of liquid chromatography (LC) and mass spectrometry (MS) with microfluidic chips is a key area of development. nih.govnih.gov This combination allows for the high-resolution separation of a deuterated drug like Oseltamivir-d5 Phosphate (B84403) from its non-deuterated counterpart and their respective metabolites, followed by precise quantification based on their unique mass-to-charge ratios. nih.govspectroscopyonline.com Nanofluidic channels, in particular, can be engineered for single-molecule detection, providing unprecedented sensitivity for tracking isotopically labeled molecules within biological samples. numberanalytics.com This is crucial for studies requiring precise quantification, such as pharmacokinetic (PK) analyses where Oseltamivir-d5 Phosphate is used as an internal standard. scbt.comresearchgate.net

Key Research Directions:

Enhanced Separation Efficiency: Developing novel microchip architectures with advanced channel geometries and surface chemistries to improve the separation of isotopically labeled compounds from complex biological fluids.

Integrated Sample Preparation: Miniaturizing and automating sample extraction and clean-up processes directly on-chip to reduce sample volume, minimize manual error, and increase throughput.

High-Sensitivity Detection: Coupling nanofluidic devices with next-generation mass spectrometers to achieve lower limits of detection, essential for microdosing studies and analyzing low-concentration metabolites. openmedscience.com

| Technology | Application in Deuterated Compound Bioanalysis | Research Focus |

| Microfluidics (Lab-on-a-chip) | Integration of sample preparation, separation (LC), and ionization for MS analysis of compounds like this compound. numberanalytics.comnih.gov | Miniaturization, automation, increased throughput. |

| Nanofluidics | Single-molecule detection, analysis of cellular behavior at the single-cell level, and development of advanced biosensors. numberanalytics.com | Enhanced sensitivity, real-time monitoring of isotopic tracers. |

| Mass Spectrometry (MS) | Precise quantification and identification of deuterated compounds and their metabolites based on mass differences. nih.govscbt.com | Higher resolution, improved ionization techniques for complex matrices. |

Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Data Analysis

The development and analysis of deuterated drugs generate vast and complex datasets. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for interpreting this data, accelerating the drug discovery process. mdpi.com These computational approaches can identify patterns and relationships that are not apparent through traditional analysis, from predicting metabolic fate to optimizing molecular design. mdpi.comclearsynthdiscovery.com

In the context of deuterated compounds, ML algorithms can be trained on data from in vitro and in vivo studies to predict the pharmacokinetic profiles of novel deuterated candidates. clearsynthdiscovery.comresearchgate.net For instance, by analyzing data from studies using this compound, an ML model could learn how deuteration at specific molecular positions (known as "soft spots") influences metabolic stability and clearance rates. clearsynthdiscovery.comnih.gov This predictive power allows researchers to prioritize the synthesis of candidates with the most promising properties, saving time and resources. mdpi.com Furthermore, AI can be applied to the analysis of complex data from techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), helping to correct for experimental artifacts and improve data fidelity. acs.org

Future Applications:

Predictive ADME/T Modeling: Developing sophisticated ML models that can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of deuterated compounds based on their chemical structure. mdpi.comresearchgate.net

De Novo Design: Utilizing generative AI models to design novel deuterated molecules from scratch, optimized for specific properties like target selectivity or reduced metabolic breakdown. mdpi.com

Big Data Integration: Combining data from genomics, proteomics, and metabolomics with data from deuterated compound studies to build comprehensive models of drug action and response. mdpi.com

Expansion of Mechanistic Studies Utilizing Isotopic Labels in Complex Biological Systems

Isotopic labeling is a powerful technique for elucidating the intricate mechanisms of drug action within biological systems. musechem.comcreative-proteomics.com By replacing hydrogen with deuterium (B1214612), researchers can track the metabolic fate of a molecule and study the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond by metabolic enzymes. wikipedia.org this compound is an ideal tool for such studies, serving as a stable, non-radioactive tracer. glpbio.comdaicelpharmastandards.com

Future research will leverage deuterated compounds like this compound to conduct more complex mechanistic studies. This includes investigating how deuteration affects interactions with drug-metabolizing enzymes and transporters on a molecular level. jsps.go.jp For example, studies can explore whether the reduced rate of metabolism for a deuterated drug alters its interaction with off-target proteins, potentially impacting its safety profile. nih.gov Isotope tracing can also be combined with advanced imaging techniques, such as mass spectrometry imaging (MSI), to visualize the spatial distribution of a drug and its metabolites within tissues and even single cells, providing critical insights into target engagement and local pharmacokinetics. nih.govcolumbia.edu

Areas for Expanded Research:

Enzyme-Drug Interactions: Using deuterated compounds to study the precise mechanisms of enzymatic cleavage and how the KIE influences the formation of specific metabolites. jsps.go.jp

Stereoisomer Stability: Investigating how deuteration can stabilize chiral centers in drugs, preventing the interconversion between different stereoisomers that may have different efficacy or toxicity profiles. musechem.com

Multi-omics Integration: Combining isotopic labeling with proteomics and metabolomics to gain a holistic view of how a deuterated drug perturbs cellular networks and pathways. creative-proteomics.com

Novel Applications in Early-Stage Drug Discovery and Preclinical Research Paradigms

Looking forward, the applications of stable isotope-labeled compounds are set to broaden within preclinical research. Microdosing studies, which use sub-therapeutic doses of a drug to evaluate its pharmacokinetic profile in humans early in development, can benefit immensely from highly sensitive analytical methods that rely on isotopically labeled compounds. openmedscience.com The use of this compound as a tracer, rather than just a standard, in combination with its non-deuterated counterpart in a single study (a mixed-isotope labeling approach) can provide more robust data on drug absorption and metabolism. nih.gov This approach can help researchers de-risk drug candidates earlier and make more informed decisions about which compounds to advance into full clinical development.

Emerging Preclinical Applications:

Microdosing Studies: Utilizing highly sensitive MS techniques to quantify ultra-low concentrations of deuterated tracers, enabling early human PK data collection. openmedscience.com

Pharmacokinetic Drug-Drug Interactions: Employing deuterated compounds to precisely assess the impact of co-administered drugs on the metabolism of a new chemical entity.

Metabolite Profiling: Using deuterated parent drugs to more easily identify and quantify all resulting metabolites in in vitro and in vivo systems, as the isotopic signature provides a clear marker for tracking. openmedscience.com

Q & A

Q. What computational models predict the isotopic effects of deuterium on this compound’s binding to neuraminidase?

- Methodology : Use molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM). Compare binding free energy (ΔG) of deuterated vs. non-deuterated forms using the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) method. Validate predictions with surface plasmon resonance (SPR) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.